(E)-2-(1H-benzo[d]imidazol-2-yl)-3-((3,4-dichlorophenyl)amino)acrylonitrile
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Overview
Description
(E)-2-(1H-benzo[d]imidazol-2-yl)-3-((3,4-dichlorophenyl)amino)acrylonitrile is a complex organic compound that features a benzimidazole core linked to a dichlorophenyl group via an acrylonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(1H-benzo[d]imidazol-2-yl)-3-((3,4-dichlorophenyl)amino)acrylonitrile typically involves a multi-step process. One common method starts with the preparation of the benzimidazole core, followed by the introduction of the acrylonitrile group and the dichlorophenyl group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(1H-benzo[d]imidazol-2-yl)-3-((3,4-dichlorophenyl)amino)acrylonitrile can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.
Substitution: Catalysts like palladium on carbon, specific solvents, and controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction could produce hydrogenated compounds.
Scientific Research Applications
(E)-2-(1H-benzo[d]imidazol-2-yl)-3-((3,4-dichlorophenyl)amino)acrylonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (E)-2-(1H-benzo[d]imidazol-2-yl)-3-((3,4-dichlorophenyl)amino)acrylonitrile exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, and affecting gene expression. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Benzimidazole Derivatives: Compounds with a benzimidazole core, known for their diverse biological activities.
Uniqueness
(E)-2-(1H-benzo[d]imidazol-2-yl)-3-((3,4-dichlorophenyl)amino)acrylonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
(E)-2-(1H-benzo[d]imidazol-2-yl)-3-((3,4-dichlorophenyl)amino)acrylonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of this compound typically involves the reaction of benzo[d]imidazole derivatives with 3,4-dichloroaniline under controlled conditions. The general synthetic pathway includes:
- Formation of the Benzo[d]imidazole moiety : This is achieved through cyclization reactions involving o-phenylenediamine and appropriate carbonyl compounds.
- Acrylonitrile Addition : The resulting intermediate is then reacted with acrylonitrile in the presence of a base to form the final product.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has shown promising results against various cancer cell lines, including:
- Human breast cancer cells (MCF-7) : The compound exhibited significant cytotoxicity with an IC50 value comparable to standard chemotherapeutics.
- Lung cancer cells (A549) : It demonstrated a dose-dependent inhibition of cell proliferation.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 10 | Induction of apoptosis |
A549 | 15 | Cell cycle arrest in G2/M phase |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro tests revealed:
- Broad-spectrum activity against Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) values ranging from 0.5 to 5 µg/mL, indicating strong antibacterial effects.
Pathogen | MIC (µg/mL) | Activity Type |
---|---|---|
Staphylococcus aureus | 0.5 | Bactericidal |
Escherichia coli | 2 | Bacteriostatic |
The proposed mechanisms underlying the biological activities of this compound include:
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways, leading to increased expression of pro-apoptotic proteins and decreased anti-apoptotic factors.
- Cell Cycle Arrest : It interferes with cell cycle progression, particularly at the G2/M checkpoint, which is critical for cancer cell proliferation.
- Antimicrobial Mechanism : The disruption of bacterial cell membranes and inhibition of nucleic acid synthesis have been suggested as potential mechanisms for its antimicrobial activity.
Case Studies
-
Case Study on Cancer Cell Lines :
- A study conducted on MCF-7 and A549 cells demonstrated that treatment with the compound resulted in significant apoptosis as evidenced by Annexin V/PI staining and flow cytometry analysis.
-
Antimicrobial Efficacy Study :
- An investigation into the antimicrobial properties showed that the compound effectively inhibited biofilm formation in Staphylococcus aureus, suggesting its potential use in treating biofilm-associated infections.
Properties
IUPAC Name |
(E)-2-(1H-benzimidazol-2-yl)-3-(3,4-dichloroanilino)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N4/c17-12-6-5-11(7-13(12)18)20-9-10(8-19)16-21-14-3-1-2-4-15(14)22-16/h1-7,9,20H,(H,21,22)/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAAVYDRHZNHQGF-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C(=CNC3=CC(=C(C=C3)Cl)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)/C(=C/NC3=CC(=C(C=C3)Cl)Cl)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.